![molecular formula C19H19N3O3 B4585862 4-isopropoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4585862.png)
4-isopropoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Overview
Description
The synthesis and investigation of 1,2,4-oxadiazole derivatives, including those with specific substituents like phenyl and isopropoxy groups, have been extensively studied due to their promising applications, particularly in medicinal chemistry. These compounds are known for their varied biological activities, which include anticancer, antimicrobial, and anti-inflammatory effects.
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives often involves the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, compounds similar to the specified benzamide have been synthesized from acetic acids and substituted benzoyl chlorides, demonstrating moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).
Scientific Research Applications
Anticancer Properties
Several studies have synthesized and evaluated derivatives of 4-isopropoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide for their anticancer properties. For instance, derivatives have shown significant activity against breast cancer cell lines and various other cancer types, including lung, colon, and ovarian cancers. These findings highlight the potential of these compounds as leads in the development of new anticancer drugs (Salahuddin et al., 2014), (B. Ravinaik et al., 2021).
Antimycobacterial Screening
Research has also focused on the antimycobacterial activity of these compounds. One study demonstrated that new derivatives exhibited promising antitubercular activities against Mycobacterium tuberculosis, suggesting their potential as lead molecules for developing new antitubercular agents (N. Nayak et al., 2016).
Anti-inflammatory and Anti-platelet Activities
Compounds based on the 4-isopropoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide framework have been synthesized and evaluated for their anti-inflammatory and anti-platelet properties. For example, novel benzophenone appended oxadiazole derivatives exhibited cyclooxygenase-2 antagonist activity, suggesting their use in treating inflammatory disorders. Additionally, certain oxadiazole derivatives were identified as novel platelet aggregation inhibitors, offering potential for the development of anti-platelet agents (N. Puttaswamy et al., 2018), (C. Chern et al., 2005).
Photoluminescent Properties
Another area of interest is the photoluminescent properties of 1,3,4-oxadiazole derivatives. Research has synthesized and characterized new mesogens containing 1,3,4-oxadiazole fluorophore, which exhibited wide mesomorphic temperature ranges and strong blue fluorescence emissions. These properties indicate their potential applications in materials science, particularly in the development of fluorescent materials and liquid crystals (Jie Han et al., 2010).
Nematocidal Activity
Compounds with 1,2,4-oxadiazole derivatives have also been explored for their nematocidal activity against Bursaphelenchus xylophilus, a pathogen causing pine wilt disease. This research provides a foundation for the development of new nematicides, contributing to agricultural pest control (Dan Liu et al., 2022).
properties
IUPAC Name |
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-propan-2-yloxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13(2)24-16-10-8-15(9-11-16)19(23)20-12-17-21-18(22-25-17)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRLDFBELHQPQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(propan-2-yloxy)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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